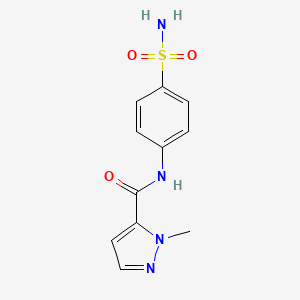
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine, also known as CPEP, is an organic compound that has been studied for its potential applications in pharmaceutical and medical research. CPEP is a heterocyclic compound that is composed of a pyridine ring, a cyclopentane ring, and an ethoxy group. It is a novel compound that has not been widely studied, but its properties and potential applications have been explored in recent years.
Scientific Research Applications
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been studied for its potential applications in drug discovery and development. Its properties, such as its low toxicity, have made it an attractive candidate for drug development. It has been studied for its potential to inhibit the production of certain enzymes and proteins, which could be useful in the development of drugs that target specific diseases. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been studied for its potential to reduce inflammation and pain, and to act as an antioxidant.
Mechanism of Action
The exact mechanism of action of 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine is not yet understood. However, it is believed that 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine interacts with certain enzymes and proteins in the body, leading to a decrease in the production of certain molecules that can cause inflammation and pain. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine may act as an antioxidant, reducing the levels of free radicals in the body.
Biochemical and Physiological Effects
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been studied for its potential effects on biochemical and physiological processes. In animal models, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been shown to reduce inflammation and pain, and to reduce the levels of free radicals in the body. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been shown to inhibit the production of certain enzymes and proteins, which could be useful in the development of drugs that target specific diseases.
Advantages and Limitations for Lab Experiments
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has several advantages for use in laboratory experiments. It is a relatively low-toxicity compound, making it safe to use in laboratory settings. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine has been shown to interact with certain enzymes and proteins in the body, making it an attractive candidate for drug development. However, there are some limitations to using 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine in laboratory experiments. For example, the exact mechanism of action of 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine is not yet understood, making it difficult to accurately predict its effects in different contexts.
Future Directions
There are several potential future directions for the study of 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine. Further research is needed to understand the exact mechanism of action of 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine and to explore its potential applications in drug development. Additionally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine could be studied for its potential effects on other biochemical and physiological processes, such as cancer and cardiovascular disease. Finally, 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine could be studied for its potential to act as an antioxidant, reducing the levels of free radicals in the body.
Synthesis Methods
3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine can be synthesized using a variety of methods. One of the most common methods is the condensation reaction between 4-ethoxyphenylpyridine and 4-cyclopentanecarboxylic acid, which is catalyzed by a base. This reaction yields an intermediate that can be further reacted with piperazine to form 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine. Other methods for synthesizing 3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(4-ethoxyphenyl)pyridazine include the condensation of 4-ethoxyphenylpyridine and 4-cyclopentanecarboxylic anhydride and the reaction of 4-ethoxyphenylpyridine and 4-cyclopentanecarboxylic acid dichloride.
properties
IUPAC Name |
cyclopentyl-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-2-28-19-9-7-17(8-10-19)20-11-12-21(24-23-20)25-13-15-26(16-14-25)22(27)18-5-3-4-6-18/h7-12,18H,2-6,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEGZSNCSMQKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-3-(2-ethoxyethyl)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6535401.png)
![N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6535409.png)
![2-methanesulfonyl-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6535414.png)
![2,5-dimethoxy-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6535420.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-(naphthalen-2-yl)acetamide](/img/structure/B6535425.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B6535433.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine](/img/structure/B6535459.png)

![1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B6535465.png)
![2-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline](/img/structure/B6535475.png)
![3-(4-ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535480.png)
![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B6535488.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine](/img/structure/B6535500.png)